molecular formula C6H15ClN2O B1436106 [(Oxan-3-yl)methyl]hydrazine hydrochloride CAS No. 2140316-25-0

[(Oxan-3-yl)methyl]hydrazine hydrochloride

Cat. No. B1436106
CAS RN: 2140316-25-0
M. Wt: 166.65 g/mol
InChI Key: IASYOJVGUMMSMO-UHFFFAOYSA-N
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Description

“[(Oxan-3-yl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 2140316-25-0 . It has a molecular weight of 166.65 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is (tetrahydro-2H-pyran-3-yl)methyl)hydrazine hydrochloride . The Inchi Code is 1S/C6H14N2O.ClH/c7-8-4-6-2-1-3-9-5-6;/h6,8H,1-5,7H2;1H .

Scientific Research Applications

Anticancer Evaluation

[(Oxan-3-yl)methyl]hydrazine hydrochloride derivatives have been synthesized and evaluated for their potential as anticancer agents. In a study, various nucleophile agents, including hydrazine hydrate, were reacted with certain compounds to produce derivatives for anticancer evaluation. This research highlights the potential of these compounds in cancer treatment (Gouhar & Raafat, 2015).

Corrosion Inhibition

This chemical has been used in studies for corrosion inhibition. For instance, hydrazine carbodithioic acid derivatives have shown effectiveness in preventing corrosion in certain metal solutions, suggesting the potential application of [(Oxan-3-yl)methyl]hydrazine hydrochloride in industrial corrosion control (Khaled, 2006).

Synthesis of Pyridazinone Derivatives

The compound has been utilized in synthesizing new pyridazinone derivatives. These derivatives are formed through intermediate hydrazides and have potential pharmacological applications (Hovakimyan et al., 2004).

Synthesis of Haloacetylated Enol Ethers

Research has also explored the synthesis of haloacetylated enol ethers using hydrazine hydrochloride. This process involves reactions that could be significant in the synthesis of various pharmaceutical compounds (Martins et al., 2003).

Spectrophotometric Determination

The compound has been used in methods for the rapid determination of hydrazine, highlighting its utility in analytical chemistry for sensitive and accurate measurements (Afkhami & Afshar-E-Asl, 2000).

Antimicrobial and Antioxidant Properties

Novel Schiff bases derived from hydralazine hydrochloride, related to [(Oxan-3-yl)methyl]hydrazine hydrochloride, have shown promising antimicrobial and antioxidant properties. These derivatives have potential applications in developing new antimicrobial and antioxidant agents (Awantu et al., 2020).

Intracellular Hydrazine Detection

The compound has been used in the development of a selective fluorescent and colorimetric probe for detecting intracellular hydrazine, which is crucial in medical diagnostics and biological research (Nandi et al., 2015).

properties

IUPAC Name

oxan-3-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c7-8-4-6-2-1-3-9-5-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASYOJVGUMMSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Oxan-3-yl)methyl]hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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